Atrial Natriuretic Peptide (1-28), derived from rat sources, is a significant endogenous peptide primarily produced by the heart. This peptide plays a crucial role in the regulation of blood pressure and fluid balance within the body. Atrial Natriuretic Peptide is involved in promoting natriuresis (excretion of sodium through urine), diuresis (increased urine production), and vasorelaxation, which collectively contribute to the reduction of blood volume and pressure, thereby alleviating cardiac overload during pathological states such as heart failure .
The peptide is synthesized in the atrial myocytes of the heart, where it originates from a precursor known as prepro-atrial natriuretic peptide. This precursor undergoes proteolytic cleavage to yield the active form of the peptide. Although primarily produced in the atria, lower levels of Atrial Natriuretic Peptide can also be synthesized in other tissues, particularly during conditions that lead to increased cardiac stress .
Atrial Natriuretic Peptide (1-28) belongs to a group of peptide hormones known as natriuretic peptides. It is classified based on its amino acid sequence and biological activity. The specific sequence for rat Atrial Natriuretic Peptide is SL RRSSCFGGRIDRIGAQSGLGCNSFRY, with a molecular weight of approximately 3062.43 Da and a chemical formula of C128H205N45O39S2 .
The synthesis of Atrial Natriuretic Peptide (1-28) can be achieved through various methods including recombinant DNA technology and solid-phase peptide synthesis. Recombinant techniques typically involve inserting the gene encoding the peptide into a suitable expression system, allowing for large-scale production.
Technical Details:
Both methods require careful optimization to ensure high yield and purity of the synthesized peptide .
Atrial Natriuretic Peptide (1-28) has a complex structure characterized by a loop formed through a disulfide bond between cysteine residues at positions 7 and 23. This structural feature is critical for its biological activity, influencing receptor binding and function.
The molecular structure can be represented by its InChI Key: QGFSVPWZEPKNDV-BRTFOEFASA-N and its PubChem ID: 16166338. The compound is soluble in water at concentrations up to 1 mg/ml .
Atrial Natriuretic Peptide (1-28) participates in various biochemical reactions primarily involving its interaction with specific receptors, notably the guanylate cyclase-linked receptor NPR-A. Upon binding, it activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate levels, which mediates its physiological effects.
Technical Details:
The mechanism of action of Atrial Natriuretic Peptide involves several key steps:
Research indicates that Atrial Natriuretic Peptide effectively reduces blood pressure and alleviates fluid overload conditions prevalent in heart failure patients .
These properties are essential for researchers aiming to utilize Atrial Natriuretic Peptide in experimental settings .
Atrial Natriuretic Peptide (1-28) has numerous scientific applications:
CAS No.: 1260141-27-2
CAS No.: 2562-38-1
CAS No.: 27661-42-3
CAS No.:
CAS No.: 80751-52-6
CAS No.: 25291-67-2